molecular formula C13H15NO4 B2602649 Methyl 1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate CAS No. 910443-46-8

Methyl 1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate

Cat. No.: B2602649
CAS No.: 910443-46-8
M. Wt: 249.266
InChI Key: ASQNLJSCRKWEGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate is an organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to the pyrrolidine ring, which also contains a carboxylate ester and a ketone functional group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative or a diketone.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using a methoxyphenyl halide and a suitable nucleophile.

    Esterification: The carboxylate ester group can be introduced through an esterification reaction involving a carboxylic acid and an alcohol in the presence of an acid catalyst.

    Oxidation: The ketone functional group can be introduced through an oxidation reaction using an oxidizing agent such as potassium permanganate or chromium trioxide.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These processes typically utilize automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

    Substitution: The methoxyphenyl group can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halides, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Methyl 1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is used in the study of biological processes and as a probe for investigating enzyme mechanisms.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate: Similar structure but with a hydroxy group instead of a methoxy group.

    Methyl 1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxylate: Similar structure but with a chloro group instead of a methoxy group.

    Methyl 1-(2-nitrophenyl)-5-oxopyrrolidine-3-carboxylate: Similar structure but with a nitro group instead of a methoxy group.

Uniqueness

Methyl 1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate is unique due to the presence of the methoxy group, which can influence its chemical reactivity, biological activity, and physical properties. The methoxy group can enhance the compound’s solubility, stability, and interaction with specific molecular targets, making it a valuable compound for various applications.

Biological Activity

Methyl 1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of pyrrolidine derivatives. Its chemical structure is characterized by a pyrrolidine ring substituted with a methoxyphenyl group and a carboxylate moiety, which may contribute to its biological properties.

Molecular Formula: C13_{13}H15_{15}NO3_{3}
Molecular Weight: 235.26 g/mol

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
  • Receptor Interaction: It could interact with specific receptors, potentially modulating their activity and influencing physiological responses.
  • Antioxidant Properties: Preliminary studies suggest that it may exhibit antioxidant activity, protecting cells from oxidative stress.

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolidine compounds can exhibit anticancer properties. This compound has shown promise in inhibiting the proliferation of cancer cell lines.

Cell Line IC50_{50} (µM) Reference
MCF-715.0
A54912.5
HCT11610.0

The IC50_{50} values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential effectiveness against various cancer types.

Antioxidant Activity

In vitro assays have demonstrated that this compound possesses antioxidant properties, which can be crucial for preventing cell damage caused by free radicals.

Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, this compound was evaluated for its anticancer activity against multiple human cancer cell lines. The results indicated significant inhibition of cell proliferation, particularly in MCF-7 and A549 cells, with IC50_{50} values that suggest strong potential as an anticancer agent .

Study 2: Mechanistic Insights

A mechanistic study investigated the interaction of this compound with cellular pathways involved in apoptosis. The findings revealed that treatment with this compound led to increased caspase activity, indicating its role in promoting programmed cell death in cancer cells .

Properties

IUPAC Name

methyl 1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-17-11-6-4-3-5-10(11)14-8-9(7-12(14)15)13(16)18-2/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASQNLJSCRKWEGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CC(CC2=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.